Ethanone, 1-[4-(phenylseleno)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[4-(phenylseleno)phenyl]- is an organic compound with the molecular formula C14H12OSe and a molecular weight of 275.20448 g/mol . This compound is characterized by the presence of a phenylseleno group attached to the phenyl ring of ethanone, making it a unique derivative of acetophenone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(phenylseleno)phenyl]- typically involves the reaction of 4-bromoacetophenone with phenylselenol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phenylselenol .
Industrial Production Methods
While specific industrial production methods for Ethanone, 1-[4-(phenylseleno)phenyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-[4-(phenylseleno)phenyl]- undergoes various chemical reactions, including:
Reduction: The carbonyl group in ethanone can be reduced to form the corresponding alcohol.
Substitution: The phenylseleno group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[4-(phenylseleno)phenyl]- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethanone, 1-[4-(phenylseleno)phenyl]- involves its interaction with molecular targets through its phenylseleno group. This group can undergo redox reactions, influencing cellular redox balance and potentially modulating biological pathways . The compound’s ability to form reactive intermediates, such as selenoxides, plays a crucial role in its chemical reactivity and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-(4-ethylphenyl)-: This compound has an ethyl group instead of a phenylseleno group, resulting in different chemical reactivity and applications.
Ethanone, 1-[4-(phenylthio)phenyl]-: This compound contains a phenylthio group, which has different redox properties compared to the phenylseleno group.
Ethanone, 1-[1,1’-biphenyl]-4-yl-: This compound has a biphenyl structure, leading to different steric and electronic effects.
Uniqueness
Ethanone, 1-[4-(phenylseleno)phenyl]- is unique due to the presence of the phenylseleno group, which imparts distinct redox properties and reactivity. This makes it valuable in synthetic chemistry and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
85972-34-5 |
---|---|
Molekularformel |
C14H12OSe |
Molekulargewicht |
275.21 g/mol |
IUPAC-Name |
1-(4-phenylselanylphenyl)ethanone |
InChI |
InChI=1S/C14H12OSe/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3 |
InChI-Schlüssel |
QHDIMOIGMPFAPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.